molecular formula C11H14FNO4 B565143 2-Fluoro-5-methoxy-O-methyltyrosine CAS No. 102034-49-1

2-Fluoro-5-methoxy-O-methyltyrosine

Cat. No.: B565143
CAS No.: 102034-49-1
M. Wt: 243.234
InChI Key: DFOGJHFCUVXMFI-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-O-methyltyrosine is a synthetic amino acid that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a fluorine atom at the second position, a methoxy group at the fifth position, and an O-methyl group attached to the tyrosine backbone. Its unique structure makes it a valuable subject of study in various scientific fields.

Scientific Research Applications

2-Fluoro-5-methoxy-O-methyltyrosine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methoxy-O-methyltyrosine is the L-type amino acid transporter 1 (LAT1) . LAT1 is over-expressed on various malignant tumor cells , making it a promising target for therapeutic interventions.

Mode of Action

This compound interacts with LAT1, reducing its interaction with the organic anion transporter 1 (OAT1) . This interaction is crucial as OAT1 is responsible for the high accumulation of the compound in the kidney . By reducing this interaction, the compound can improve its retention in the tumor .

Biochemical Pathways

The compound’s interaction with lat1 suggests it may influence amino acid transport and metabolism, which are critical for tumor growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid uptake in tumor and kidneys after injection . The compound peaks at 9-11 min in the tumor and 5-7 min in the kidneys, and then gradually decreases . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of this compound is an increased uptake in tumor cells . This increased uptake is significantly higher in C6 glioma-bearing mice compared to those treated with a similar compound . This suggests that the compound may have a potent anti-tumor effect.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s uptake and biodistribution can be affected by the specific type of tumor cells present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-O-methyltyrosine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the second position of the tyrosine backbone. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: Introduction of the methoxy group at the fifth position. This step often involves the use of methanol and a strong base like sodium hydride.

    O-Methylation: The final step involves the methylation of the hydroxyl group on the tyrosine backbone using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-O-methyltyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Comparison with Similar Compounds

2-Fluoro-5-methoxy-O-methyltyrosine can be compared with other similar compounds, such as:

    2-Fluoro-5-methoxytyrosine: Lacks the O-methyl group, resulting in different biological activity and stability.

    5-Methoxy-O-methyltyrosine: Lacks the fluorine atom, leading to reduced binding affinity and specificity.

    2-Fluoro-O-methyltyrosine: Lacks the methoxy group, affecting its overall chemical properties and reactivity.

The unique combination of the fluorine, methoxy, and O-methyl groups in this compound makes it distinct from these similar compounds, offering a unique profile of biological activity and chemical reactivity.

Properties

IUPAC Name

2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOGJHFCUVXMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698500
Record name 2-Fluoro-5-methoxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102034-49-1
Record name 2-Fluoro-5-methoxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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